5-[4-(Octyloxy)phenyl]-1H-pyrazole
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Overview
Description
5-[4-(Octyloxy)phenyl]-1H-pyrazole is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The compound is characterized by the presence of an octyloxy group attached to the phenyl ring, which is further connected to the pyrazole ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Octyloxy)phenyl]-1H-pyrazole can be achieved through several methods. One common approach involves the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance.
Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine . Alternatively, heating pyrazolines in dimethyl sulfoxide (DMSO) under oxygen can also yield pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Octyloxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring and pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Reagents like aryl halides and bases (e.g., potassium tert-butoxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
5-[4-(Octyloxy)phenyl]-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[4-(Octyloxy)phenyl]-1H-pyrazole involves its interaction with molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide
- 4-(3-Methoxy-4-octyloxybenzylidene)-2-(4′-alkoxyphenyl)oxazol-5-one
Uniqueness
5-[4-(Octyloxy)phenyl]-1H-pyrazole is unique due to the presence of the octyloxy group, which imparts specific chemical and physical properties. This distinguishes it from other pyrazole derivatives and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
385433-40-9 |
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Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-(4-octoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C17H24N2O/c1-2-3-4-5-6-7-14-20-16-10-8-15(9-11-16)17-12-13-18-19-17/h8-13H,2-7,14H2,1H3,(H,18,19) |
InChI Key |
BPCXUIJRKBTFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=NN2 |
Origin of Product |
United States |
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